Flavipucine

Description

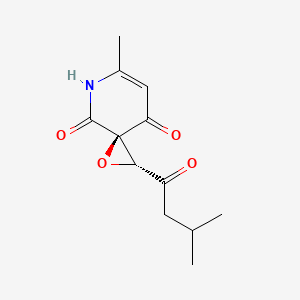

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione |

InChI |

InChI=1S/C12H15NO4/c1-6(2)4-8(14)10-12(17-10)9(15)5-7(3)13-11(12)16/h5-6,10H,4H2,1-3H3,(H,13,16)/t10-,12-/m0/s1 |

InChI Key |

DWCXXICTUDDKTB-JQWIXIFHSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@]2([C@@H](O2)C(=O)CC(C)C)C(=O)N1 |

Canonical SMILES |

CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1 |

Synonyms |

flavipucine |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biosynthesis of Flavipucine: A Technical Guide

Abstract: Flavipucine is a fungal-derived secondary metabolite belonging to the 2-pyridone class of alkaloids. First identified for its antibiotic properties, it has since garnered interest for its unique chemical structure and diverse biological activities, including antifungal and cytotoxic effects. This document provides a comprehensive overview of the origin, producing organisms, and the intricate biosynthetic pathway of this compound. It details the experimental methodologies employed in its isolation, characterization, and the elucidation of its genetic origins, presenting key data and workflows for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Producing Organisms

This compound was first isolated from the fungus Aspergillus flavipes.[1][2] Since its initial discovery, the production of this compound and its derivatives has been identified in several other fungal species. These organisms, found in diverse ecological niches, are the natural sources of this unique pyridone epoxide. The known this compound-producing fungi are summarized in Table 1.

Table 1: Fungal Species Reported to Produce this compound

| Fungal Species | Reference(s) |

| Aspergillus flavipes | [1][2] |

| Aspergillus terreus | [3] |

| Cladobotryum rubrobrunnescens | [3][4] |

| Phoma sp. | [3][5] |

| Macrophoma sp. (from fruit rot) | [3][4] |

Physicochemical Properties of this compound

This compound is characterized by its 3′-isovaleryl-6-methylpyridine-3-spiro-2′-oxiran-2(1H),4(3H)-dione structure.[1][6] Its chemical and physical properties are essential for its isolation, characterization, and understanding its biological function.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione | [7] |

| Molecular Formula | C₁₂H₁₅NO₄ | [7] |

| Molecular Weight | 237.25 g/mol | [7] |

| Exact Mass | 237.10010796 Da | [7] |

| Canonical SMILES | CC1=CC(=O)C2(--INVALID-LINK--C(=O)CC(C)C)C(=O)N1 | [7] |

| InChIKey | DWCXXICTUDDKTB-JQWIXIFHSA-N | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC), named the flv cluster.[3][8] This pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, which fuses building blocks from both polyketide and amino acid metabolism.

Labeling studies have confirmed that the 2-pyridone core is derived from polyketide carbons, while the C8 side chain originates from the amino acid L-leucine.[3][8] The biosynthesis is not a simple linear process but involves unusual oxidative rearrangements to form the final heterocyclic structure.

Key insights into the pathway were gained through heterologous expression of the flv gene cluster from A. terreus in the model fungus A. nidulans.[3][9] This, combined with targeted gene inactivation, revealed the functions of several key enzymes.

Key Enzymatic Steps:

-

PKS-NRPS Activity: The central PKS-NRPS enzyme produces a triketide-amino acid hybrid precursor. Its R domain (reductase) performs a reductive release of this initial product.[3][8]

-

First Ring Cyclization: The hydrolase FlvD is essential for the initial cyclization event, leading to the formation of a pyrrolinone intermediate.[3][8]

-

Oxidative Rearrangement: A small, previously uncharacterized protein, FlvB, catalyzes an unprecedented oxidative rearrangement of the pyrrolinone precursor to generate the characteristic 2-pyridone moiety of this compound.[3][8]

The proposed biosynthetic pathway, highlighting the key intermediates and enzymes, is illustrated below.

Experimental Protocols

The elucidation of this compound's origin and biosynthesis has relied on a combination of classic natural product chemistry techniques and modern molecular biology approaches.

The general protocol for isolating this compound involves fungal fermentation followed by extraction and chromatographic purification.

-

Fermentation: A pure culture of a producing strain (e.g., Cladobotryum rubrobrunnescens) is grown in a suitable liquid medium (e.g., glucose/maltose medium) under submerged fermentation conditions for a specified period to allow for metabolite production.[4][5]

-

Extraction: The fungal biomass is separated from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.

-

Concentration: The organic extract is concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more stages of chromatography to isolate this compound. This typically involves:

-

Solid-Phase Extraction (SPE): As a preliminary cleanup step.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC column (e.g., C18) is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) to achieve final purification of the compound.[5]

-

The definitive structure of this compound was determined using a combination of spectroscopic and crystallographic methods.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the isolated compound, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for piecing together the molecular structure.[10]

-

1D-NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.

-

2D-NMR (COSY, HMQC, HMBC): Establishes connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively.[10]

-

-

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous proof of the structure and its stereochemistry by mapping the precise three-dimensional arrangement of atoms in a crystalline state.[6]

Understanding the genetic basis of this compound production involves molecular genetics and synthetic biology techniques. The workflow below outlines the key steps in a heterologous expression experiment used to identify the function of the flv gene cluster.[3]

Biological Activity

This compound and its derivatives exhibit a range of biological activities, which is a primary driver for research into this class of compounds. The pyridione epoxide moiety is considered a key pharmacophore for its antibacterial action against organisms like Bacillus subtilis.[11]

Table 3: Reported Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Potency | Reference(s) |

| Antifungal | Phytophthora infestans | IC₉₀ down to 7.81 ppm | [5] |

| Antifungal | Septoria tritici | IC₉₀ down to 31.3 ppm | [5] |

| Antibacterial | Bacillus subtilis | Bactericidal activity | [11] |

| Cytotoxic | Human Leukemia (HL-60) cells | Activity comparable to SN-38 | [11] |

Conclusion

The origin of this compound is rooted in the complex secondary metabolism of several fungal species, most notably Aspergillus flavipes. Its biosynthesis is a fascinating example of a PKS-NRPS pathway that employs novel enzymatic strategies, such as the oxidative rearrangement of a pyrrolinone intermediate, to construct its unique 2-pyridone spiro-epoxide scaffold. The technical approaches combining fungal genetics, analytical chemistry, and molecular biology have been instrumental in unraveling this pathway. Continued research into this compound and its biosynthetic machinery holds potential for the discovery of new bioactive compounds and the development of novel biocatalysts for synthetic chemistry.

References

- 1. This compound [3′-isovaleryl-6-methylpyridine-3-spiro-2′-oxiran-2(1H),4(3H)-dione], an antibiotic from Aspergillus flavipes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. This compound (3'-isovaleryl-6-methylpyridine-3-spiro-2'-oxiran-2(1H),-4(3H)-dione), an antibiotic from Aspergillus flavipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound and brunnescin, two antibiotics from cultures of the mycophilic fungus Cladobotryum rubrobrunnescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H15NO4 | CID 10444160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ukm.my [ukm.my]

- 11. Synthesis, antibacterial and cytotoxic evaluation of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Flavipucine from Aspergillus flavipes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipucine, a pyridione epoxide metabolite, has garnered interest within the scientific community due to its notable antibacterial and antifungal properties. Initially isolated from the fungus Aspergillus flavipes, this natural product presents a unique chemical scaffold that has been the subject of biosynthetic and synthetic research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, compound extraction, and purification. Furthermore, this document consolidates quantitative data, including spectroscopic and biological activity metrics, into structured tables for ease of reference. Visual diagrams of the experimental workflow and the proposed biosynthetic pathway are also presented to facilitate a deeper understanding of this promising antimicrobial agent.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Fungi, in particular, are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. This compound, a member of the pyridione epoxide family of fungal antibiotics, was first reported as a metabolite of Aspergillus flavipes. Its structure, characterized by a 3'-isovaleryl-6-methylpyridine-3-spiro-2'-oxiran-2(1H),4(3H)-dione core, has been confirmed through various spectroscopic techniques and X-ray crystallography of its synthetic counterpart. The biological activity of this compound, particularly its efficacy against Gram-positive bacteria, underscores its potential as a lead compound for the development of new anti-infective agents. This guide aims to provide a detailed technical resource for researchers interested in the isolation and study of this compound and related compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione |

| CAS Number | 38473-18-6 |

| Appearance | Pale yellow oil or solid |

Experimental Protocols

Fermentation of Aspergillus flavipes

This protocol is adapted from methodologies for the cultivation of Aspergillus species for secondary metabolite production.[1]

3.1.1. Culture Medium

-

Solid Rice Medium:

-

Rice: 70 g per 500 mL flask

-

Distilled Water: 90 mL per 500 mL flask

-

3.1.2. Inoculum Preparation

-

Prepare a spore suspension of Aspergillus flavipes from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar).

-

Adjust the spore concentration to approximately 1 x 10⁵ spores/mL in sterile water containing 0.05% Tween 80.

3.1.3. Fermentation Conditions

-

Add 70 g of rice and 90 mL of distilled water to each 500 mL Fernbach flask.

-

Allow the rice to soak for 3 hours before autoclaving at 121°C (15 psi) for 30 minutes.

-

After cooling to room temperature, inoculate each flask with 3.0 mL of the prepared spore suspension.

-

Incubate the flasks at room temperature (approximately 25-28°C) in the dark for 30 days.

Extraction of this compound

-

Following incubation, pool the fermented rice solid cultures.

-

Extract the fermented material exhaustively with ethyl acetate (EtOAc) (3 x 4 L for a batch of 30 flasks).[1]

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is typically achieved through a multi-step column chromatography process.

3.3.1. Initial Fractionation (MCI Gel Chromatography)

-

Subject the crude extract to a Middle Chromatogram Isolated (MCI) gel column.

-

Elute the column with a stepwise gradient of methanol (MeOH) in water (H₂O), starting from 10:90 (v/v) and gradually increasing to 100% MeOH.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

3.3.2. Silica Gel Chromatography

-

Pool the fractions containing this compound from the MCI gel chromatography and concentrate under reduced pressure.

-

Apply the concentrated fraction to a silica gel column.

-

Elute the column with a suitable solvent system. A common starting point for compounds of similar polarity is a gradient of ethyl acetate in hexane or dichloromethane in methanol. The optimal solvent system should be determined by TLC analysis.

-

Collect fractions and monitor by TLC. Combine the fractions containing pure this compound.

3.3.3. Final Purification (Reverse-Phase HPLC)

-

For obtaining highly pure this compound, a final purification step using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) can be employed.

-

A common mobile phase for reverse-phase HPLC is a gradient of acetonitrile in water.[1]

-

Use a suitable column (e.g., C18) and monitor the elution with a UV detector.

-

Collect the peak corresponding to this compound and remove the solvent to yield the pure compound.

Data Presentation

Spectroscopic Data

The structural elucidation of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: ¹³C NMR Spectroscopic Data for this compound (Simulated, 1000 MHz, CDCl₃) [2]

| Position | Chemical Shift (δ) ppm |

| 2 | 192.5 |

| 3 | 59.9 |

| 5 | 101.4 |

| 6 | 162.7 |

| 7 | 170.8 |

| 8 | 20.9 |

| 9 | 204.4 |

| 10 | 49.9 |

| 11 | 24.3 |

| 12 | 22.3 |

| 13 | 22.3 |

| 14 | 67.2 |

Note: The provided ¹³C NMR data is based on a simulation and should be used as a reference. Experimental values may vary slightly. While a specific, verified ¹H NMR data table for this compound was not available in the searched literature, the general regions for proton signals can be inferred from the structure and comparison with similar compounds.

Mass Spectrometry Analysis:

-

High-Resolution Mass Spectrometry (HRMS): The elemental composition of this compound can be confirmed by HRMS. The calculated mass for the protonated molecule [M+H]⁺ (C₁₂H₁₆NO₄) is 238.1074.

-

Fragmentation Pattern: In Electrospray Ionization Mass Spectrometry (ESI-MS/MS), this compound is expected to exhibit characteristic fragmentation patterns, including the loss of the isovaleryl side chain and cleavages within the pyridione ring structure.

Biological Activity

This compound exhibits significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its potency.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacterium | 25 | [3] |

| Staphylococcus aureus | Gram-positive bacterium | >100 | [3] |

| Escherichia coli | Gram-negative bacterium | >100 | [3] |

| Candida albicans | Fungus | >100 | [3] |

| Aspergillus niger | Fungus | >100 | [3] |

Note: The biological activity of this compound is most pronounced against Gram-positive bacteria such as Bacillus subtilis. Further studies are needed to explore its activity against a broader range of pathogenic microorganisms.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Aspergillus flavipes.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in Aspergillus is believed to involve a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The following diagram outlines a plausible biosynthetic route.

References

Flavipucine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipucine is a naturally occurring pyridione epoxide with a spiro structure, first isolated from Aspergillus flavipes. It has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a compilation of spectroscopic data, a summary of its bioactivity, and a detailed experimental protocol for its isolation. Furthermore, this document elucidates a key signaling pathway implicated in its cytotoxic mechanism of action.

Chemical Structure and Identification

This compound is chemically known as (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione[1]. It is characterized by a unique spiro-epoxide ring system fused to a dihydropyridinone core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| CAS Number | 38473-18-6 | |

| PubChem CID | 10444160 | [1] |

| InChI Key | DWCXXICTUDDKTB-JQWIXIFHSA-N | [1] |

| Canonical SMILES | CC1=CC(=O)C2(--INVALID-LINK--C(=O)CC(C)C)C(=O)N1 | [1] |

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic data are crucial for the identification and characterization of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 130-131 °C |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.01 (d, 6H, J=6.5 Hz), 2.24 (m, 1H), 2.50 (d, 2H, J=7.0 Hz), 2.13 (s, 3H), 3.84 (s, 1H), 6.09 (s, 1H), 7.6 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 22.4 (q), 25.5 (d), 16.0 (q), 48.0 (t), 63.9 (s), 69.8 (d), 107.8 (d), 160.0 (s), 167.3 (s), 191.8 (s), 204.3 (s) |

| Infrared (IR) | ν (cm⁻¹): 3420, 3100, 2960, 1720, 1680, 1610 |

| Mass Spectrometry (MS) | m/z: 237 (M⁺), 180, 152, 124 |

Biological Activity

This compound exhibits a range of biological activities, making it a molecule of interest for therapeutic development.

Table 4: Summary of this compound's Biological Activity

| Activity | Target Organism/Cell Line | Observed Effect |

| Antibacterial | Bacillus subtilis | Bactericidal activity |

| Antifungal | Phytophthora infestans | Antifungal activity |

| Cytotoxic | Human promyelocytic leukemia (HL-60) | Potent cytotoxic activity |

| Antiprotozoal | - | Antiprotozoal activity |

Experimental Protocols

Isolation of this compound from Aspergillus flavipes

This protocol details the extraction and purification of this compound from a culture of Aspergillus flavipes.

References

Flavipucine's Enigmatic Assault on Bacterial Viability: A Technical Guide to its Presumed Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipucine, a natural product bearing a pyridione epoxide moiety, has demonstrated notable bactericidal activity, particularly against Gram-positive organisms such as Bacillus subtilis and the Gram-negative bacterium Escherichia coli. While the precise molecular target remains to be definitively elucidated, current understanding and the chemical functionalities of this compound strongly suggest an inhibitory action against bacterial fatty acid biosynthesis (FASII). This in-depth technical guide synthesizes the available data on this compound's antibiotic properties, hypothesizes its mechanism of action by drawing parallels with known inhibitors of the FASII pathway, and provides detailed experimental frameworks for the further investigation required to substantiate these claims.

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. This compound, a fungal metabolite, has emerged as a molecule of interest due to its bactericidal properties. The pyridione epoxide functional group is considered the key pharmacophore responsible for its biological activity[1]. This document aims to provide a comprehensive technical overview of the current knowledge surrounding this compound's antibiotic action, with a focus on the prevailing hypothesis of fatty acid synthesis inhibition.

Quantitative Antimicrobial Activity

The antibacterial efficacy of this compound has been quantified against a limited number of bacterial species. The available Minimum Inhibitory Concentration (MIC) data is summarized below. It is important to note that a broader spectrum of activity against a wider panel of clinically relevant bacteria is yet to be established.

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive | 25 | |

| Escherichia coli | Gram-negative | 25 |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Proposed Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis (FASII)

While direct enzymatic inhibition data for this compound is not yet available in the public domain, the scientific consensus leans towards the bacterial fatty acid synthesis (FASII) pathway as its most probable target. This hypothesis is predicated on the following:

-

Validated Target: The FASII pathway is a well-established and attractive target for antibacterial drug development due to its essentiality for bacterial survival and its significant structural differences from the mammalian type I fatty acid synthase (FASI) system[2][3].

-

Known Inhibitors: Several natural products with epoxide functionalities, similar to this compound, are known to inhibit enzymes within the FASII pathway by forming covalent adducts with active site residues[4].

The FASII pathway involves a series of enzymatic steps to elongate acyl chains, which are crucial for the biosynthesis of bacterial cell membranes and other essential molecules. The key enzymes in this pathway include FabH (β-ketoacyl-ACP synthase III), FabG (β-ketoacyl-ACP reductase), FabZ/FabA (β-hydroxyacyl-ACP dehydratase), and FabI (enoyl-ACP reductase), followed by the elongation condensing enzymes FabF and FabB.

Based on the reactivity of its epoxide ring, it is plausible that this compound acts as an irreversible inhibitor of one of the key enzymes in the FASII pathway, potentially one of the condensing enzymes (FabH, FabF, or FabB) or the enoyl-ACP reductase (FabI).

Visualizing the Hypothesized Mechanism

The following diagram illustrates the potential points of inhibition by this compound within the bacterial fatty acid synthesis pathway.

Figure 1: Hypothesized inhibition points of this compound in the bacterial FASII pathway.

Detailed Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of this compound, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL.

-

This compound stock solution of known concentration.

-

Sterile diluent (e.g., MHB).

-

Incubator.

-

Microplate reader (optional, for OD measurements).

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

In Vitro Fatty Acid Synthesis Inhibition Assay

This assay directly measures the ability of this compound to inhibit the incorporation of radiolabeled precursors into fatty acids in bacterial cell lysates.

Materials:

-

Bacterial cell lysate containing active FASII enzymes.

-

[¹⁴C]-Malonyl-CoA (radiolabeled substrate).

-

Acetyl-CoA (starter unit).

-

NADPH and NADH (cofactors).

-

Acyl Carrier Protein (ACP).

-

This compound at various concentrations.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the bacterial lysate, acetyl-CoA, NADPH, NADH, and ACP in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

-

Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of fatty acid synthesis at each this compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The logical flow of experiments to confirm the mechanism of action is depicted below.

Figure 2: A logical workflow for the experimental validation of this compound's mechanism of action.

Resistance Mechanisms

Currently, there is no published data on the mechanisms of bacterial resistance to this compound. Should this compound indeed target an enzyme in the FASII pathway, potential resistance mechanisms could include:

-

Target modification: Mutations in the gene encoding the target enzyme that reduce the binding affinity of this compound without compromising the enzyme's essential function.

-

Target overexpression: Increased expression of the target enzyme, requiring higher concentrations of this compound to achieve an inhibitory effect.

-

Efflux pumps: Active transport of this compound out of the bacterial cell.

-

Drug modification: Enzymatic modification or degradation of this compound.

Conclusion and Future Directions

This compound represents a promising antibacterial scaffold. While the current body of evidence strongly points towards the inhibition of the bacterial fatty acid synthesis pathway as its mechanism of action, this hypothesis requires rigorous experimental validation. The immediate research priorities should be to:

-

Confirm the inhibition of the FASII pathway through macromolecular synthesis and in vitro pathway assays.

-

Identify the specific enzyme target(s) within the FASII pathway and determine the corresponding IC50 values.

-

Elucidate the mode of inhibition (e.g., reversible, irreversible, covalent).

-

Investigate the antibacterial spectrum of this compound against a broader range of pathogenic bacteria, including multidrug-resistant strains.

-

Conduct resistance studies to understand the potential for and mechanisms of resistance development.

Addressing these knowledge gaps will be crucial for assessing the therapeutic potential of this compound and for guiding the rational design of more potent and specific analogues.

References

- 1. Synthesis, antibacterial and cytotoxic evaluation of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

Early Research on the Antimicrobial Spectrum of Flavipucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipucine, a pyridione epoxide antibiotic, has been a subject of interest due to its bioactivity against a range of microorganisms. Early research into its antimicrobial spectrum laid the groundwork for understanding its potential as a therapeutic agent. This technical guide provides an in-depth overview of the initial findings on this compound's antibacterial and antifungal properties, detailing the quantitative data, experimental methodologies, and the current understanding of its mechanism of action.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been quantified against various bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 90% (IC90) values reported in early studies.

Table 1: Antibacterial Spectrum of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Bacillus subtilis | Not Specified | 25 |

| Escherichia coli | Not Specified | 25 |

Table 2: Antifungal Spectrum of this compound

| Microorganism | Strain | IC90 (µg/mL) |

| Phytophthora infestans | Not Specified | 7.81 |

| Septoria tritici | Not Specified | 31.3 |

Experimental Protocols

The quantitative data presented above were primarily determined using standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited in early research on this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria.

1. Preparation of Materials:

- Microorganism: A pure culture of the test bacterium grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

- Antimicrobial Agent: A stock solution of this compound of known concentration.

- Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth for the test organism).

- Microtiter Plate: A sterile 96-well microtiter plate.

2. Inoculum Preparation:

- The overnight bacterial culture is diluted in sterile broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

- This standardized suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL).

3. Serial Dilution of this compound:

- A two-fold serial dilution of the this compound stock solution is performed across the wells of the microtiter plate using the sterile growth medium. This creates a gradient of decreasing concentrations of the antibiotic.

- Control wells are included: a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

4. Inoculation and Incubation:

- The prepared bacterial inoculum is added to each well of the microtiter plate (except the negative control).

- The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 35-37°C for 18-24 hours).

5. Determination of MIC:

- After incubation, the wells are visually inspected for turbidity.

- The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

Agar Plug Diffusion Method for Antifungal Activity

The agar plug diffusion method is often employed to screen for the antifungal activity of microbial extracts or purified compounds.

1. Preparation of Materials:

- Test Fungus: A pure culture of the target fungus (e.g., Phytophthora infestans, Septoria tritici) grown on a suitable agar medium (e.g., Potato Dextrose Agar).

- This compound-producing Organism or Purified Compound: A culture of the fungus producing this compound or a solution of purified this compound.

- Agar Plates: Petri dishes containing a suitable growth medium for the test fungus.

2. Inoculation of Test Fungus:

- A lawn of the test fungus is prepared by evenly spreading a spore suspension or mycelial fragments over the surface of the agar plate.

3. Application of this compound:

- If testing a producing organism, a small agar plug is cut from the actively growing edge of the producer's culture using a sterile cork borer. This plug is then placed in the center of the plate inoculated with the test fungus.

- If testing the purified compound, a sterile paper disc impregnated with a known concentration of this compound is placed on the agar surface.

4. Incubation:

- The plates are incubated at a temperature and for a duration that supports the growth of the test fungus.

5. Observation and Measurement:

- After incubation, the plate is examined for a zone of inhibition, which is a clear area around the agar plug or paper disc where the growth of the test fungus has been prevented.

- The diameter of the zone of inhibition is measured in millimeters to provide a qualitative or semi-quantitative assessment of the antifungal activity. For IC90 determination, a more quantitative method like broth microdilution adapted for fungi would be used.

Mandatory Visualization

Logical Relationship of this compound's Antibacterial Activity

While a specific signaling pathway for this compound's antimicrobial action has not been fully elucidated in early research, a logical relationship can be inferred from structure-activity relationship studies. The pyridione epoxide moiety is considered the key pharmacophore responsible for its antibacterial effects.[1] This suggests a direct interaction with a cellular target, leading to the inhibition of essential processes and ultimately cell death.

Caption: Logical workflow of this compound's antibacterial action.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method follows a systematic workflow.

Caption: Experimental workflow for MIC determination.

Concluding Remarks

The early research on this compound established its activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. While the precise molecular target and the detailed mechanism of action require further investigation, the foundational knowledge of its antimicrobial spectrum and the methodologies for its assessment provide a critical starting point for future drug development efforts. The identification of the pyridione epoxide moiety as the key pharmacophore is a significant finding that can guide the synthesis of more potent and selective analogs. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives.

References

The Pyridione Epoxide Core of Flavipucine: A Technical Guide for Drug Development Professionals

November 2025

Abstract

Flavipucine is a fungal-derived natural product characterized by a unique and highly reactive pyridione epoxide core. This central scaffold is responsible for its significant biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides an in-depth analysis of the this compound core, consolidating key quantitative data, experimental methodologies, and biosynthetic insights relevant to researchers, scientists, and professionals in the field of drug development. The document summarizes the structure-activity relationship, highlighting the pyridione epoxide moiety as the key pharmacophore, and presents detailed protocols for its synthesis and biological evaluation to facilitate further research and development of novel therapeutic agents based on this promising scaffold.

Introduction to the this compound Scaffold

This compound is a member of the pyridione epoxide family of fungal antibiotics, first isolated from species such as Aspergillus flavipes and Phoma sp.[3][4][5] Its structure features a substituted 2-pyridone ring fused to an epoxide, creating a strained and electrophilic system. This inherent reactivity is believed to be central to its mechanism of action, likely involving covalent interactions with biological nucleophiles within target macromolecules. The core structure, (2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione, underscores a complex stereochemistry that has been a subject of synthetic and biosynthetic investigations. Studies have confirmed that the pyridione epoxide moiety is the essential pharmacophore for its antibacterial activity against organisms like Bacillus subtilis.[1][6] Furthermore, this compound has demonstrated potent cytotoxic activity, with an IC50 value against human leukemia (HL-60) cells comparable to that of SN-38, the active metabolite of the chemotherapy drug irinotecan.[1][2] This potent bioactivity, combined with a degree of selectivity, makes the this compound core a compelling starting point for the development of new therapeutic agents.

Biological Activity: Quantitative Data

The biological activity of this compound and its derivatives has been quantified against various bacterial strains and human cell lines. The following tables summarize the key minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values reported in the literature, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: Antibacterial Activity of this compound and Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| (±)-Flavipucine | Bacillus subtilis NBRC 3134 | 3.13 | [1] |

| (±)-Flavipucine | Escherichia coli NBRC 3972 | > 50 | [1] |

| (-)-Flavipucine | Bacillus subtilis | 25 | [5] |

| (-)-Flavipucine | Escherichia coli | 25 | [5] |

| Phenylthis compound | Bacillus subtilis NBRC 3134 | 1.57 | [1] |

| Phenylthis compound | Escherichia coli NBRC 3972 | > 50 | [1] |

| Octyl Analogue (5d) | Various Bacteria & Fungi | Enhanced Activity* | [7] |

Note: The study reported enhanced activity compared to the natural product, but specific MIC values were not available in the abstract.

Table 2: Cytotoxic Activity (IC50) of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Cancer Cell Lines | |||

| HL-60 | Human promyelocytic leukemia | 1.8 | [1][2] |

| A549 | Human lung carcinoma | 11 | [1] |

| HT-29 | Human colorectal adenocarcinoma | 13 | [1] |

| PC-3 | Human prostate adenocarcinoma | 13 | [1] |

| Non-Cancerous Cell Lines | |||

| HEK293 | Human embryonic kidney | 30 | [1] |

| MRC-5 | Human fetal lung fibroblast | 23 | [1] |

Methodologies and Experimental Protocols

This section details the key experimental procedures for the synthesis and biological evaluation of the this compound core, based on published literature.

Chemical Synthesis Overview

The total synthesis of (±)-Flavipucine has been achieved through various routes. A notable biomimetic approach involves a regioselective Darzens reaction as the key step. This strategy constructs the core epoxide ring system from readily available precursors.

Caption: High-level workflow for the biomimetic synthesis of this compound.

Protocol for Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial two-fold dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the bacterial strain (e.g., Bacillus subtilis) overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][10]

Protocol for In Vitro Cytotoxicity Assay

The cytotoxic activity (IC50 value) against cancer and non-cancerous cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Cytotoxicity Assay:

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Culture and Seeding: Culture human cell lines (e.g., HL-60, A549) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 3-5 x 10³ cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1]

Biosynthesis and Mechanism of Action

Biosynthesis of the Pyridione Epoxide Core

The biosynthesis of this compound is governed by a dedicated Biosynthetic Gene Cluster (BGC). While the complete enzymatic cascade has not been fully elucidated, studies involving heterologous expression suggest that the pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[11] This complex machinery is responsible for assembling the initial molecular backbone from simple precursors, which then undergoes a series of tailoring reactions, including oxidative rearrangements of a pyrrolinone precursor, to form the final 2-pyridone structure.

Caption: Logical relationship in the biosynthesis of this compound.

Postulated Mechanism of Cytotoxic Action

The precise molecular targets of this compound have not been definitively identified. However, the potent cytotoxicity suggests it may function as an alkylating agent, with the strained epoxide ring being susceptible to nucleophilic attack by key biological macromolecules. A plausible mechanism of action involves the induction of apoptosis (programmed cell death). High concentrations of similar compounds, like certain flavonoids, have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of a cascade of caspase enzymes, which are the executioners of cell death.[12][13]

The diagram below illustrates a hypothetical pathway for apoptosis induction that could be triggered by covalent modification of cellular proteins by the this compound epoxide core.

Caption: Hypothetical mechanism of this compound-induced apoptosis.

Conclusion and Future Directions

The pyridione epoxide core of this compound represents a validated pharmacophore with potent antibacterial and cytotoxic properties. The quantitative data presented herein confirms its efficacy, particularly against leukemia cells, and highlights a degree of selectivity for cancer cells over non-cancerous lines. The availability of synthetic routes and established protocols for biological evaluation provides a solid foundation for future drug discovery efforts.

Key areas for future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets of this compound to understand the basis of its cytotoxicity and selectivity.

-

Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a broader range of analogues to optimize potency and selectivity, and to reduce potential off-target toxicity.

-

Biosynthetic Pathway Elucidation: Fully characterizing the enzymes within the this compound BGC to enable synthetic biology approaches for generating novel derivatives.

By leveraging the information in this guide, researchers can accelerate the development of next-generation therapeutics derived from this unique and powerful natural product scaffold.

References

- 1. Synthesis, antibacterial and cytotoxic evaluation of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. This compound and brunnescin, two antibiotics from cultures of the mycophilic fungus Cladobotryum rubrobrunnescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. Synthesis and biological activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dickwhitereferrals.com [dickwhitereferrals.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 10. idexx.dk [idexx.dk]

- 11. researchgate.net [researchgate.net]

- 12. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Flavipucine: A Technical Guide to its Natural Sources, Biosynthesis, and Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipucine is a bioactive fungal metabolite with notable antibiotic properties. This technical guide provides an in-depth overview of its natural sources, the organisms responsible for its production, and the current understanding of its biosynthetic pathway. While specific quantitative production data remains elusive in publicly available literature, this document consolidates available information on fermentation and purification protocols, offering a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery. The guide also explores the genetic basis of this compound biosynthesis, highlighting the key enzymatic steps and the potential for heterologous expression systems.

Natural Sources and Producing Organisms

This compound has been isolated from a variety of fungal species, indicating its distribution across different ecological niches. The primary producing organisms identified to date belong to the fungal kingdom.

Table 1: Known this compound-Producing Fungi

| Fungal Genus | Species | Isolation Source/Host | Enantiomer Produced |

| Aspergillus | flavipes | Soil | (-)-flavipucine |

| Phoma | sp. | Endophyte from Salsola oppositifolia | (+)-flavipucine |

| Cladobotryum | rubrobrunnescens | Mycophilic (growing on Inocybe species) | Not specified |

| Macrophoma | sp. | Not specified | Not specified |

Aspergillus flavipes is a well-documented producer of the levorotatory enantiomer of this compound.[1][2] An endophytic Phoma species, isolated from the plant Salsola oppositifolia, has been shown to produce the dextrorotatory enantiomer, (+)-flavipucine.[3] The mycophilic fungus, Cladobotryum rubrobrunnescens, has also been confirmed as a natural source of this antibiotic.[4]

Fermentation and Production

Detailed, optimized fermentation protocols for maximizing this compound yield are not extensively reported in the literature. However, based on general practices for cultivating Aspergillus and Phoma species for secondary metabolite production, a representative protocol can be outlined.

Representative Fermentation Protocol (Aspergillus flavipes)

This protocol is a composite representation based on methodologies for similar fungal fermentations and should be optimized for this compound production.

-

Inoculum Preparation:

-

Grow Aspergillus flavipes on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.

-

Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

-

Adjust the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL in sterile water.

-

-

Submerged Fermentation:

-

Prepare a liquid fermentation medium such as Potato Dextrose Broth (PDB) or a custom medium containing a suitable carbon source (e.g., glucose, maltose), nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Inoculate the sterile fermentation medium with the spore suspension (typically 1-5% v/v).

-

Incubate the culture in a shaker incubator at 25-28°C with agitation (150-200 rpm) for 10-14 days.

-

Monitor the production of this compound periodically by extracting a small sample of the culture broth and analyzing it by HPLC.

-

Production Yields

Specific quantitative yields of this compound from its natural producers are not consistently reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimental data.

Table 2: this compound Production Yields (Hypothetical Data)

| Producing Organism | Fermentation Type | Medium | Incubation Time (days) | Yield (mg/L or g/kg) | Reference |

| Aspergillus flavipes | Submerged | PDB | 14 | Data not available | |

| Phoma sp. | Submerged | Glucose/Maltose Medium | Not specified | Data not available | [3] |

| Cladobotryum rubrobrunnescens | Submerged | Not specified | Not specified | Data not available | [4] |

Isolation and Purification

The recovery and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic techniques.

Representative Isolation and Purification Protocol

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing the compound of interest and concentrate them.

-

Perform final purification using High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile and water, to obtain pure this compound.

-

Biosynthesis of this compound

The biosynthesis of this compound is understood to proceed via a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. Heterologous expression studies have begun to elucidate the genes involved.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster contains a key gene, flvA, which encodes a PKS-NRPS hybrid enzyme. This enzyme is responsible for the initial steps of assembling the core structure of this compound from simple precursors. Another important gene, flvB, is believed to be involved in the oxidative rearrangement of an intermediate to form the characteristic 2-pyridone ring of this compound.

Signaling and Regulation

The specific signaling pathways that regulate the expression of the this compound biosynthetic gene cluster have not yet been elucidated. However, the regulation of secondary metabolism in fungi is generally controlled by a complex network of global and pathway-specific regulators in response to environmental cues.

Experimental Workflows

The following diagram illustrates a general workflow for the discovery and characterization of this compound from a fungal source.

Conclusion

This compound remains a promising natural product with potential for further development. This guide has summarized the current knowledge of its natural origins and biosynthesis. Key areas for future research include the optimization of fermentation conditions to improve yields, detailed elucidation of the regulatory networks governing its production, and further exploration of its bioactivities. The application of synthetic biology approaches, such as the heterologous expression of its biosynthetic gene cluster, holds significant promise for the sustainable production of this compound and its analogs.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Flavipucine from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipucine is a mycotoxin with notable biological activities, including antibacterial and cytotoxic properties, making it a compound of interest for drug discovery and development.[1] This pyridione epoxide is a secondary metabolite produced by various fungal species, including those from the genera Phoma, Aspergillus, and Cladobotryum.[1][2] Effective extraction and purification of this compound from fungal cultures are critical for its further study and potential therapeutic applications.

These application notes provide a comprehensive protocol for the extraction and purification of this compound from fungal cultures. The methodology covers fungal cultivation, solvent-based extraction, and a multi-step chromatographic purification process. Additionally, quantitative data on potential yields are summarized, and a diagram of the proposed biosynthetic pathway is provided to offer a deeper understanding of its production in fungi.

Data Presentation: this compound Production and Yield

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency. The following table summarizes potential yields and key parameters based on available literature for related fungal secondary metabolites, as specific quantitative data for this compound is often not explicitly reported. Researchers should consider these as starting points for optimizing their specific production and extraction processes.

| Fungal Genus | Culture Method | Typical Media | Incubation Time (days) | Extraction Solvent | Reported Yield Range (Secondary Metabolites) |

| Phoma | Submerged Fermentation | Potato Dextrose Broth (PDB), Glucose/Maltose Medium | 15-30 | Ethyl Acetate | Variable, often requires optimization |

| Aspergillus | Submerged Fermentation | PDB, Yeast Extract Sucrose Broth | 7-21 | Ethyl Acetate | Can be enhanced with precursor feeding |

| Cladobotryum | Submerged Fermentation | PDB | 14-21 | Ethyl Acetate | Not specified in detail |

Experimental Protocols

This section details the methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Protocol 1: Fungal Cultivation (Submerged Fermentation)

This protocol describes the liquid culture of Phoma sp. or Aspergillus sp. for the production of this compound.

Materials:

-

Pure culture of a this compound-producing fungal strain (e.g., Phoma sp., Aspergillus nidulans)

-

Potato Dextrose Broth (PDB) or Glucose/Maltose liquid medium

-

Sterile Erlenmeyer flasks (e.g., 500 mL)

-

Sterile distilled water

-

Incubator shaker

-

Autoclave

Procedure:

-

Media Preparation: Prepare the liquid culture medium (e.g., PDB) according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculation: Aseptically inoculate the sterile liquid medium with a small agar plug or spore suspension of the fungal strain. For a 500 mL flask containing 200 mL of medium, a 1 cm² agar plug is typically sufficient.

-

Incubation: Incubate the inoculated flasks in a shaker incubator at 25-28°C with constant agitation (e.g., 150 rpm) for 14-21 days. The incubation period should be optimized for the specific fungal strain to maximize secondary metabolite production.

-

Monitoring: Visually inspect the cultures periodically for growth and signs of contamination.

Protocol 2: Extraction of Crude this compound

This protocol outlines the extraction of this compound from the fungal culture broth using ethyl acetate.

Materials:

-

Fungal culture broth from Protocol 1

-

Ethyl acetate (analytical grade)

-

Separatory funnel (appropriate volume)

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Separation of Mycelia and Broth: At the end of the incubation period, separate the fungal mycelia from the culture broth by filtration.

-

Solvent Extraction: Transfer the cell-free culture broth to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v) to the broth.

-

Partitioning: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely. The upper organic layer containing this compound will be less dense.

-

Collection of Organic Phase: Carefully collect the upper ethyl acetate layer.

-

Repeated Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

Pooling and Drying: Combine all the ethyl acetate extracts. Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent from the dried extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

Protocol 3: Purification of this compound

This protocol describes a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Part A: Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Chromatography column

-

Solvents: Chloroform and Methanol (HPLC grade)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A typical gradient might be:

-

100% Chloroform

-

98:2 Chloroform:Methanol

-

95:5 Chloroform:Methanol

-

90:10 Chloroform:Methanol

-

80:20 Chloroform:Methanol

-

50:50 Chloroform:Methanol

-

100% Methanol

-

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. A suitable solvent system for TLC development may need to be determined empirically but can be based on the column elution solvents. Visualize the spots under a UV lamp.

-

Pooling of Fractions: Pool the fractions that show a prominent spot corresponding to this compound and evaporate the solvent.

Part B: Sephadex LH-20 Column Chromatography (Size-Exclusion and Further Purification)

Materials:

-

Partially purified this compound fraction from Part A

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol (HPLC grade)

Procedure:

-

Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a chromatography column according to the manufacturer's instructions.

-

Sample Application: Dissolve the pooled fractions from the silica gel column in a small volume of methanol and apply it to the Sephadex LH-20 column.

-

Elution: Elute the column with methanol at a constant flow rate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

-

Concentration: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Part C: High-Performance Liquid Chromatography (HPLC) (Final Purity Assessment)

Materials:

-

Purified this compound

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile phase: Acetonitrile and water (HPLC grade), potentially with a modifier like formic acid or trifluoroacetic acid.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

-

HPLC Analysis: Inject the sample into the HPLC system. A gradient elution is often used for separating fungal metabolites. A typical gradient might start with a low concentration of acetonitrile in water and ramp up to a high concentration of acetonitrile over 20-30 minutes. The flow rate is typically set at 1 mL/min.

-

Detection: Monitor the elution profile at a suitable wavelength for this compound (e.g., determined by UV-Vis spectroscopy of a pure sample).

-

Purity Assessment: The purity of the this compound can be assessed by the presence of a single, sharp peak at a specific retention time.

Visualization of Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

References

Application Notes and Protocols for Flavipucine in Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Flavipucine, a pyridione epoxide antifungal antibiotic, in antibacterial susceptibility testing. This document outlines the background, mechanism of action, and detailed protocols for assessing the antibacterial efficacy of this compound against various bacterial strains.

Introduction

This compound, originally isolated from Aspergillus flavipes, is a known antifungal agent that has also demonstrated antibacterial properties. Its unique structure, characterized by a pyridione epoxide moiety, is believed to be crucial for its biological activity.[1] Understanding the antibacterial spectrum and potency of this compound is essential for its potential development as a therapeutic agent. These notes provide standardized methods for determining its efficacy through antibacterial susceptibility testing.

Principle of Antibacterial Susceptibility Testing

Antibacterial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent required to inhibit or kill a specific bacterium. The two most common methods are broth dilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of inhibition. These methods provide quantitative data to classify bacteria as susceptible, intermediate, or resistant to the antimicrobial agent being tested.

Quantitative Data Summary

The following table summarizes the reported antibacterial activity of this compound against various bacterial strains.

| Bacterium | Test Method | Concentration | Result | Reference |

| Bacillus subtilis | Broth Microdilution | 25 µg/mL | Minimum Inhibitory Concentration (MIC) | [2] |

| Escherichia coli | Broth Microdilution | 25 µg/mL | Minimum Inhibitory Concentration (MIC) | [2] |

| Staphylococcus aureus | Disk Diffusion | 15 µg / 6 mm disk | 16 mm zone of inhibition | [2] |

| Escherichia coli | Disk Diffusion | 15 µg / 6 mm disk | 11 mm zone of inhibition | [2] |

Experimental Protocols

The following are detailed protocols for performing antibacterial susceptibility testing with this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium to determine the lowest concentration that inhibits visible growth.

Materials:

-

This compound (powder form)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633)

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Ensure complete dissolution. Further dilutions should be made in sterile MHB.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the appropriate this compound working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 10 µL of the standardized bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

-

Disk Diffusion Method (Kirby-Bauer)

Principle: This method involves placing a paper disk impregnated with a known amount of this compound onto an agar plate that has been inoculated with a standardized bacterial lawn. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.

Materials:

-

This compound

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile swabs

-

0.5 McFarland turbidity standard

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Preparation of this compound Disks:

-

Aseptically apply a known amount of this compound solution (e.g., 15 µg) to sterile 6 mm paper disks and allow them to dry completely in a sterile environment.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Application of Disks:

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

-

-

Measuring the Zone of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using a ruler or caliper.

-

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antibacterial action is not yet fully elucidated. However, it is known that the pyridione epoxide moiety is a key pharmacophore for its activity against Bacillus subtilis.[1] It is hypothesized that this compound may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Further research is required to identify its specific molecular targets and the signaling pathways it may disrupt in bacteria.

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for Antifungal Assays of Flavipucine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antifungal activity of flavipucine, a pyridione epoxide antibiotic. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.

Introduction

This compound is a natural product isolated from various fungi, such as Aspergillus flavipes and Cladobotryum rubrobrunnescens, and has demonstrated antibacterial, antifungal, and cytotoxic properties.[1][2][3] Its potential as an antifungal agent necessitates standardized methods to evaluate its efficacy against a range of pathogenic fungi. These protocols are designed to deliver reproducible and comparable results for researchers investigating the antifungal spectrum and potency of this compound.

Antifungal Activity of this compound

Limited quantitative data is available on the antifungal activity of this compound. The following table summarizes the reported inhibitory concentrations against specific fungal species.

| Fungal Species | Assay Type | Concentration (ppm) | Activity | Reference |

| Phytophthora infestans | Growth Inhibition | 7.81 | IC90 | [4] |

| Septoria tritici | Growth Inhibition | 31.3 | IC90 | [4] |

IC90: Inhibitory concentration required to inhibit 90% of fungal growth.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and EUCAST guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[1][5][6] It is designed to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Test fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader (optional, for quantitative reading)

-

Hemocytometer or spectrophotometer for inoculum preparation

-

Sterile water or PBS

Procedure:

-

Inoculum Preparation:

-

For yeasts, subculture the strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

For filamentous fungi, culture on a plate that supports sporulation (e.g., Potato Dextrose Agar) at 35°C for 5-7 days.

-

Harvest fungal cells or conidia and suspend in sterile saline.

-

Adjust the inoculum concentration to 1-5 x 10^6 cells/mL for yeasts or 1-5 x 10^6 conidia/mL for molds using a hemocytometer or by adjusting the optical density (OD) at 530 nm.

-

Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL for yeasts or 0.4-5 x 10^4 conidia/mL for molds in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a 2-fold serial dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL. The concentration range should be selected based on expected MIC values (e.g., 0.03 - 32 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

-

The final volume in each well will be 200 µL.

-

-

Controls:

-

Growth Control: 100 µL of fungal inoculum + 100 µL of RPMI-1640 medium (without this compound).

-

Sterility Control: 200 µL of RPMI-1640 medium (without inoculum or this compound).

-